molecular formula C9H11ClN2O3 B14500184 3-(3-Chloroanilino)-N,2-dihydroxypropanamide CAS No. 62902-14-1

3-(3-Chloroanilino)-N,2-dihydroxypropanamide

Cat. No.: B14500184
CAS No.: 62902-14-1
M. Wt: 230.65 g/mol
InChI Key: SHWAGOQVVADRLK-UHFFFAOYSA-N
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Description

3-(3-Chloroanilino)-N,2-dihydroxypropanamide is a chemical compound that features a chloroaniline group attached to a dihydroxypropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloroanilino)-N,2-dihydroxypropanamide typically involves the reaction of 3-chloroaniline with a suitable dihydroxypropanamide precursor. One common method involves the nucleophilic substitution of 3-chloroaniline with a dihydroxypropanamide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process can be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloroanilino)-N,2-dihydroxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

3-(3-Chloroanilino)-N,2-dihydroxypropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Chloroanilino)-N,2-dihydroxypropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, thereby reducing inflammation .

Properties

CAS No.

62902-14-1

Molecular Formula

C9H11ClN2O3

Molecular Weight

230.65 g/mol

IUPAC Name

3-(3-chloroanilino)-N,2-dihydroxypropanamide

InChI

InChI=1S/C9H11ClN2O3/c10-6-2-1-3-7(4-6)11-5-8(13)9(14)12-15/h1-4,8,11,13,15H,5H2,(H,12,14)

InChI Key

SHWAGOQVVADRLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCC(C(=O)NO)O

Origin of Product

United States

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